3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is an organic compound with the molecular formula and a molecular weight of 183.20 g/mol. This compound is recognized for its unique structure, which combines a butanoic acid backbone with a 3-methylisoxazole ring, making it valuable in various scientific fields, including chemistry, biology, and medicine.
The compound is synthesized through specific chemical reactions involving 3-methylisoxazole and butanoic acid derivatives. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid falls under the category of organic compounds, specifically as a carboxylic acid due to the presence of the carboxyl functional group. Additionally, it is classified as a heterocyclic compound because of the isoxazole ring in its structure.
The synthesis of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid typically involves the reaction of 3-methylisoxazole with a suitable derivative of butanoic acid. The reaction conditions require careful control of temperature, pressure, and the use of catalysts to achieve high yields and purity.
The general synthetic route includes:
Industrial production may utilize bulk custom synthesis techniques to maximize efficiency while minimizing impurities through purification processes.
The molecular structure of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid features:
This unique combination imparts distinct chemical properties that are beneficial for various applications in research and industry.
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid can undergo several types of chemical reactions, including:
The outcomes of these reactions depend on specific conditions and reagents used:
The mechanism of action for 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways and targets depend on the context in which the compound is used, highlighting its potential therapeutic properties.
While specific physical properties such as melting point or boiling point are not detailed in the available literature, typical characteristics for organic acids include:
The chemical reactivity of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is influenced by its functional groups:
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid has several applications across different fields:
The synthesis of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS 1478137-38-0, C₉H₁₃NO₃) relies on strategic construction of the 3-methylisoxazol-5-yl moiety. The primary route involves 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient alkynes. Nitrile oxide precursors are typically generated in situ from aldoximes (e.g., chloroaldoxime derivatives) under basic conditions or using oxidants like hydroxy(tosyloxy)iodobenzene (HTIB) [8]. A critical intermediate is methyl acetoacetate (C₅H₈O₃, CAS 105-45-3), which undergoes Claisen condensation with esters to form β-keto esters. Subsequent oximation and cyclodehydration yield the 3-methylisoxazole ring [7] [8].
Regioselectivity is controlled by dipolarophile electronics. Terminal alkynes with electron-withdrawing groups favor 3,5-disubstituted isoxazoles. Modern catalytic methods enhance efficiency:
Table 1: Isoxazole Ring Formation Methods
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Cu(I)-catalyzed | RT, CH₃CN, 12 h | 92 | High (3,5-sub) |
Ultrasound-assisted | H₂O, 60°C, 0.5 h | 88 | Moderate |
Ionic liquid ([BMIM]BF₄) | 80°C, 3 h | 94 | High |
HTIB-mediated | Et₃N, CH₂Cl₂, RT | 78 | High |
Post-cyclization, alkylation at C4 of the isoxazole introduces the branched-chain butanoic acid precursor. Hydrolysis of ester groups then affords the target carboxylic acid [8].
The methyl ester derivative (methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate, CID 135147366, C₉H₁₃NO₄) is a pivotal intermediate. Its synthesis involves esterification of the corresponding acid or direct functionalization of pre-formed isoxazole rings. Two optimized approaches exist:
Critical optimization parameters include:
This intermediate serves in PROTAC synthesis for targeted protein degradation. In EGFR degraders, the methyl ester is hydrolyzed to enable linker attachment to E3 ligase ligands (e.g., VH032). Linker length and rigidity are tuned to optimize ternary complex formation: Pentylene linkers improve degradation efficiency (DC₅₀: 10–50 nM) over shorter chains [4].
Table 2: Esterification Reaction Optimization
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DCC/DMAP | DMAP (5 mol%) | 25 | 12 | 88 |
BF₃·Et₂O-mediated transester. | BF₃·Et₂O (10%) | 60 | 6 | 80 |
HCl/MeOH | HCl (anhyd.) | Reflux | 8 | 65 |
Chiral synthesis of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid centers on Evans’ oxazolidinone auxiliaries or enzymatic resolution. The C2 stereocenter governs binding affinity in covalent inhibitors:
Applications focus on covalent warheads for kinase inhibitors. The carboxylic acid enables amide coupling to target-directed ligands, as seen in EGFR PROTACs like MS9449. Stereochemistry influences ternary complex formation: (S)-enantiomers show 10-fold higher mutant-EGFR degradation (DC₅₀: 5 nM) versus (R)-counterparts. Molecular modeling confirms optimal H-bonding between the (S)-configured acid and Arg719 in EGFR [4] [6].
Recent advances employ morpholine sulfonyl groups (e.g., from (2S)-3-methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid, CAS 956261-04-4) to enhance solubility and binding precision. The morpholine sulfonamide acts as a conformational lock, stabilizing the cis-amide bond for improved target engagement [6].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2